molecular formula C16H14ClNO4S B2900240 dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339102-13-5

dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2900240
CAS No.: 339102-13-5
M. Wt: 351.8
InChI Key: BZBFCSUCHHRRMO-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 339102-13-5) is a heterocyclic compound with the molecular formula C₁₆H₁₄ClNO₄S and a molecular weight of 351.80 g/mol . It belongs to the pyrrolo[1,2-c]thiazole class, characterized by a fused bicyclic core with ester functional groups at positions 6 and 5. This compound is primarily utilized in medicinal chemistry research, particularly in studies targeting p53-dependent anticancer agents .

Properties

IUPAC Name

dimethyl 5-(4-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFCSUCHHRRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriate precursors, such as aminothiazoles and chlorophenyl derivatives, under specific reaction conditions, including the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has shown promise in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and certain types of cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-c]thiazole derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 4-Cl-C₆H₄ 351.80 Investigated for anticancer activity
Dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 4-CH₃-C₆H₄ 337.44 Lower molecular weight; moderate anticancer activity (IC₅₀: 6.68 μM)
Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 4-F-C₆H₄ 335.34 Improved solubility; uncharacterized bioactivity
Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2-thienyl, CH₃ 335.40 Thienyl group enhances π-π interactions; synthetic intermediate
Dimethyl 3,5-diphenyl-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate (15a) C₆H₅ (positions 3 and 5) 393.10 High lipophilicity; synthesized in 90% yield

Research Findings and Mechanistic Insights

  • Hydroxymethyl derivatives (e.g., 18b, 18g) exhibit improved solubility and selectivity for cancer cells over healthy tissues .
  • Synthetic Challenges :
    • Failed synthesis of dimethyl 5-methyl-2,2-dioxo-3-phenyl analogs (e.g., compound 13) highlights steric and electronic constraints in pyrrolo[1,2-c]thiazole functionalization .

Biological Activity

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound belonging to the class of pyrrolo-thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClN2O4S
  • Molecular Weight : 366.81 g/mol
  • Structure : The compound features a pyrrolothiazole core with a chlorophenyl group, which enhances its biological activity compared to other derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines and inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell cycle progression.
    • Disruption of oncogenic signaling pathways.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been evaluated against several bacterial strains and has shown effectiveness comparable to established antibiotics.

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolothiazole Core : This is achieved through cyclization reactions involving aminothiazoles and chlorophenyl derivatives.
  • Functionalization : Subsequent steps involve the introduction of carboxylate groups through esterification reactions.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrrolo-thiazole derivatives, including this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 15 μM .

Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in MDPI, this compound was tested against multidrug-resistant strains of bacteria. The compound exhibited potent activity with an MIC value lower than that of traditional antibiotics like ciprofloxacin .

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